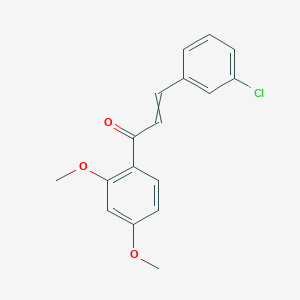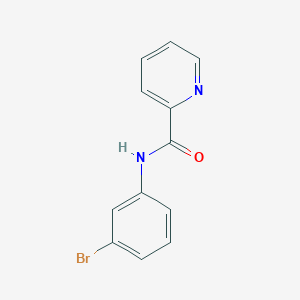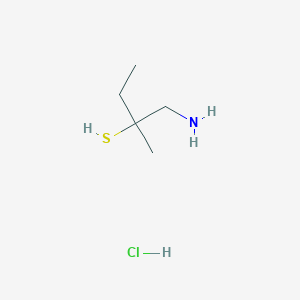![molecular formula C20H14N2O3 B14006967 2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol CAS No. 5432-95-1](/img/structure/B14006967.png)
2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol is a complex organic compound known for its unique structure and properties It consists of a fluorenol backbone with a nitrophenylmethylideneamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol typically involves the condensation of 9H-fluoren-9-ol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofluorenone derivatives.
Reduction: Formation of amino-substituted fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the fluorenol moiety can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenol: A structurally related compound with a hydroxyl group at the 9-position of fluorene.
Fluorenone: Another related compound where the hydroxyl group is replaced by a carbonyl group. It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5432-95-1 |
|---|---|
Molekularformel |
C20H14N2O3 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)methylideneamino]-9H-fluoren-9-ol |
InChI |
InChI=1S/C20H14N2O3/c23-20-18-4-2-1-3-16(18)17-10-7-14(11-19(17)20)21-12-13-5-8-15(9-6-13)22(24)25/h1-12,20,23H |
InChI-Schlüssel |
SXTTUQVREWTSAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C(C2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



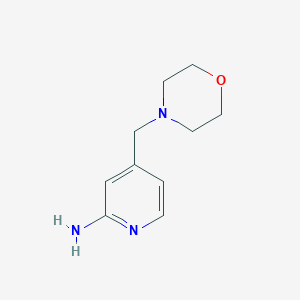
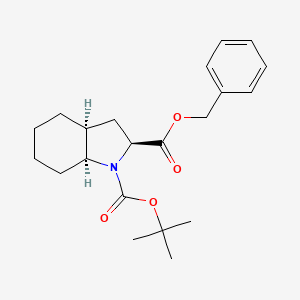

![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
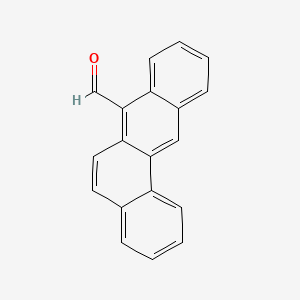
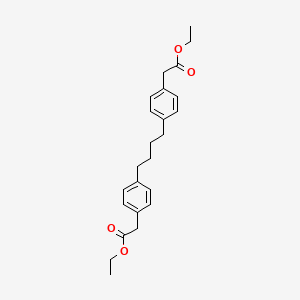
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
